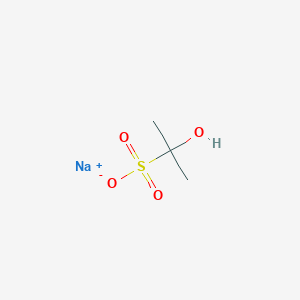

sodium;2-hydroxypropane-2-sulfonate

Description

Overview of Carbonyl-Bisulfite Adducts: Formation and Significance in Organic Chemistry

Carbonyl-bisulfite adducts, or α-hydroxysulfonic acids, are formed when an aldehyde or a ketone reacts with a solution of sodium bisulfite. wikipedia.org The reaction mechanism involves the nucleophilic attack of the bisulfite ion on the electrophilic carbonyl carbon. quora.com This is a reversible reaction, and an equilibrium is established between the reactants and the product.

The significance of this reaction in organic chemistry has historically been centered on the purification and separation of carbonyl compounds. wikipedia.org Many aldehydes and certain ketones react to form crystalline solid adducts that can be easily separated by filtration from other non-reactive organic substances in a mixture. quora.com The original carbonyl compound can then be regenerated by treating the purified adduct with either a dilute acid or base, reversing the formation reaction. wikipedia.org

The reactivity of carbonyl compounds with sodium bisulfite is influenced by steric hindrance around the carbonyl group. Aldehydes, having at least one small hydrogen atom attached to the carbonyl carbon, generally react more readily than ketones, which have two bulkier alkyl or aryl groups. doubtnut.com Very bulky ketones, such as di-tertiary butyl ketone, fail to react altogether due to significant steric hindrance. doubtnut.com

| Carbonyl Compound Type | General Reactivity | Reason | Examples |

|---|---|---|---|

| Aldehydes | High | Low steric hindrance. | Benzaldehyde, Acetaldehyde (B116499), Glyoxal wikipedia.org |

| Methyl Ketones | Moderate | Less steric hindrance than other ketones. | Acetone (B3395972) quora.comdoubtnut.com |

| Other Acyclic & Cyclic Ketones | Low to Moderate | Increased steric hindrance. | 2-Tetralone, Cyclohexanone wikipedia.org |

| Bulky Ketones | Very Low / No Reaction | High steric hindrance prevents nucleophilic attack. | Di-tertiary butyl ketone doubtnut.com |

Historical Context and Evolution of Research on α-Hydroxy Sulfonates

The study of reactions involving bisulfite and organic compounds has a rich history dating back to the 19th and early 20th centuries. While the simple addition of bisulfite to carbonyls for purification has long been a staple of practical organic chemistry, related reactions laid the groundwork for significant synthetic methodologies.

One notable example is the Strecker amino acid synthesis, first reported by Adolph Strecker in 1850. numberanalytics.comnews-medical.net This method involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to produce an α-aminonitrile, which is then hydrolyzed to an amino acid. wikipedia.orgmasterorganicchemistry.com While it uses cyanide instead of bisulfite, it established the principle of nucleophilic addition to carbonyls as a powerful tool for building complex molecules from simple precursors.

Another key historical development is the Bucherer reaction, discovered by French chemist Robert Lepetit in 1898 and further explored by German chemist Hans Theodor Bucherer in 1904. wikipedia.org This reversible reaction converts a naphthol to a naphthylamine using ammonia and sodium bisulfite. wikipedia.orgyoutube.com The mechanism involves the addition of bisulfite to the naphthalene (B1677914) ring system, highlighting the versatility of bisulfite in organic synthesis beyond simple carbonyl additions. wikipedia.org The Bucherer reaction became crucial in the industrial synthesis of dye precursors. organicreactions.org

Research into bisulfite reactions took a significant turn in 1970 with the independent discoveries by Hayatsu et al. and Shapiro et al. of the selective reaction of bisulfite with cytosine bases in DNA. nih.govgeneticeducation.co.in This finding later formed the basis for bisulfite sequencing, a cornerstone technique developed in 1992 for studying DNA methylation. nih.govnih.govthe-scientist.com This evolution demonstrates a shift from using bisulfite in bulk chemical transformations to its application as a precise tool in molecular biology.

Contemporary Research Landscape and Scholarly Focus on Sodium;2-hydroxypropane-2-sulfonate

This compound, as the specific adduct of acetone and sodium bisulfite, is a well-characterized compound whose formation is a classic textbook example of a carbonyl-bisulfite addition. doubtnut.com A typical laboratory synthesis involves adding acetone to a saturated aqueous solution of sodium bisulfite, which results in the precipitation of the adduct as a white crystalline solid.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 540-92-1 |

| Molecular Formula | C₃H₇NaO₄S |

| Molecular Weight | 162.14 g/mol |

| Synonyms | Acetone-sodium bisulfite, 2-Hydroxy-2-propanesulfonic acid monosodium salt |

Despite its established chemistry, contemporary research specifically targeting this compound is limited. The primary scholarly focus within the broader class of α-hydroxy sulfonates has shifted towards the synthesis and application of more complex, functionalized molecules. A major area of this research is in the field of surfactants. Scientists are actively developing novel hydroxy sulfonate surfactants, such as lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt and sodium laurylglucosides hydroxypropyl sulfonate (SLHS), for use in green and mild cleaning products. lookchem.comasianpubs.orgresearchgate.netcosmeticsandtoiletries.com These complex sulfonates offer enhanced solubility, foaming properties, and improved mildness compared to traditional surfactants. researchgate.netchula.ac.th

Furthermore, other functionalized hydroxy sulfonates, like sodium 3-chloro-2-hydroxypropanesulfonate, serve as key intermediates in the synthesis of these advanced surfactants and other chemical products. google.comcosmeticsandtoiletries.com The research in this area often involves optimizing reaction conditions to achieve high yields and purity for industrial-scale production. google.com Therefore, while the fundamental reaction that produces this compound remains a cornerstone of organic chemistry, the current research frontier is dominated by the design and synthesis of structurally sophisticated α-hydroxy sulfonates tailored for specific, high-value applications.

Properties

IUPAC Name |

sodium;2-hydroxypropane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(2,4)8(5,6)7;/h4H,1-2H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJORDSKPXMABC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Elucidation of Nucleophilic Addition Mechanisms in Adduct Formation

The reaction between acetone (B3395972) and sodium bisulfite is a reversible process that culminates in the formation of a stable, crystalline adduct. nih.gov This transformation is a cornerstone reaction for the purification of aldehydes and certain ketones. nih.gov

The formation of sodium;2-hydroxypropane-2-sulfonate proceeds via a nucleophilic addition mechanism. The carbon-oxygen double bond in acetone is highly polar, rendering the carbonyl carbon electrophilic (partially positive) and susceptible to attack by a nucleophile. chemguide.co.uk

The reaction pathway can be detailed in two primary steps:

Nucleophilic Attack: The nucleophilic sulfur atom of a bisulfite (HSO₃⁻) or sulfite (B76179) (SO₃²⁻) ion attacks the electrophilic carbonyl carbon of acetone. This is the rate-determining step. caltech.eduyoutube.com The attack results in the breaking of the C=O pi bond, with the electrons moving to the highly electronegative oxygen atom. This forms a tetrahedral alkoxide intermediate. youtube.commasterorganicchemistry.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is a strong base and is subsequently protonated. libretexts.org The proton source can be a water molecule or a hydronium ion present in the aqueous solution. youtube.com This step yields the final product, 2-hydroxypropane-2-sulfonate.

The formation and stability of α-hydroxyalkanesulfonates are governed by specific kinetic and thermodynamic parameters. The stability of these adducts is described by the equilibrium constant, K₁, for their formation. huji.ac.il For the analogous reaction of acetaldehyde (B116499) with sodium bisulfite, the stability constant (K₁) was determined to be (6.90 ± 0.54) × 10⁵ M⁻¹ at 25 °C. huji.ac.il

The reaction is an equilibrium, as shown: CH₃C(O)CH₃ + HSO₃⁻ ⇌ CH₃C(OH)(CH₃)SO₃⁻

The thermodynamics of this reversible reaction can be influenced by temperature. caltech.edu The dissociation of the adduct is characterized by its acid dissociation constant (pKa). Studies on a series of α-hydroxyalkanesulfonates have provided insight into their relative stabilities. huji.ac.il

| Substituent (R) in RCH(OH)SO₃⁻ | pKa₃ Value |

|---|---|

| CH₃- (from Acetaldehyde) | 11.46 |

| H- (from Formaldehyde) | 11.28 |

| HOCH₂- (from Glycolaldehyde) | 10.30 |

| C₆H₅- (from Benzaldehyde) | 10.33 |

| CH₃CO- (from Methylglyoxal) | 10.31 |

| Cl₃C- (from Chloral) | 7.21 |

These values indicate that the stability of the adduct is influenced by the electronic nature of the substituent on the carbonyl compound. huji.ac.il

The equilibrium and rate of adduct formation are highly sensitive to the reaction environment.

pH: The pH of the solution is a critical factor. The reaction rate is dependent on the concentration of the nucleophilic species, primarily sulfite (SO₃²⁻) and bisulfite (HSO₃⁻). caltech.edu For the related reaction with hydrogen cyanide, an optimal pH of 4-5 is used to balance the availability of the cyanide nucleophile against its protonation to the less reactive HCN. chemguide.co.uk A similar principle applies to the bisulfite addition, where the pH must be controlled to ensure a sufficient concentration of the highly nucleophilic sulfite ion without shifting the equilibrium too far towards the reactants by removing the H⁺ needed for the final protonation step under certain conditions. caltech.edu

Temperature: Temperature affects the position of the equilibrium. For many exothermic dissolution processes, an increase in temperature can shift the equilibrium toward the reactants, potentially decreasing the yield of the adduct at equilibrium. nih.gov Conversely, kinetic rates generally increase with temperature up to an optimal point, after which decomposition or side reactions may become more prominent. mdpi.com

Solvent Environment: The choice of solvent is crucial for successful adduct formation and isolation. The reaction is typically carried out in an aqueous solution, often mixed with a miscible organic solvent like ethanol (B145695) or dimethylformamide, to ensure all reactants are in the same phase. nih.gov The use of certain solvents, such as acetone itself, as an anti-solvent for precipitation is avoided because it can react with any free bisulfite, leading to product degradation and loss. nih.gov Ethyl formate (B1220265) has been identified as a more stable anti-solvent. nih.gov

In an aqueous solution of sodium bisulfite (NaHSO₃), an equilibrium exists between the bisulfite ion (HSO₃⁻) and the sulfite ion (SO₃²⁻).

HSO₃⁻(aq) ⇌ H⁺(aq) + SO₃²⁻(aq)

Both HSO₃⁻ and SO₃²⁻ can act as nucleophiles, but their reactivity differs significantly. Kinetic studies have demonstrated that the sulfite ion (SO₃²⁻) is a far more potent nucleophile than the bisulfite ion (HSO₃⁻). caltech.edu The rate constants for the addition of sulfite to carbonyl compounds are typically four to five orders of magnitude higher than those for bisulfite addition. caltech.edu This enhanced reactivity is attributed to the greater electron density and charge on the sulfite ion, making it a stronger Lewis base and more effective at attacking the electrophilic carbonyl carbon.

Contemporary Synthetic Strategies for this compound

The synthesis of this compound is primarily achieved through the direct reaction of acetone with sodium bisulfite. This method is valued for its simplicity and efficiency in producing the adduct, which often precipitates from the reaction mixture as a crystalline solid.

An optimized laboratory protocol involves the careful control of reaction parameters to maximize yield and purity. A general procedure relies on combining a miscible organic solvent with a saturated aqueous solution of sodium bisulfite. nih.gov

A representative laboratory-scale synthesis would proceed as follows:

A saturated solution of sodium bisulfite is prepared in water.

Acetone is added to the bisulfite solution, often with a miscible co-solvent like ethanol to ensure homogeneity.

The mixture is stirred at a controlled temperature, typically at or below room temperature, to facilitate the exothermic reaction and encourage precipitation.

The resulting white, crystalline precipitate of this compound is isolated by filtration.

The collected solid is washed with a suitable solvent (e.g., ethanol or ethyl formate) to remove unreacted starting materials and then dried. nih.govgoogle.com

Parameter studies for related sulfonate syntheses, such as for sodium 3-chloro-2-hydroxy propanesulfonate, highlight the importance of optimizing molar ratios, temperature, and reaction time. google.com

| Parameter | Optimized Value |

|---|---|

| Molar Ratio (Sodium Bisulfite : Epichlorohydrin) | 1.1 : 1 |

| Molar Ratio (Water : Sodium Bisulfite) | 10 : 1 |

| Catalyst Amount (% of Epichlorohydrin (B41342) Mass) | 4% |

| Reaction Temperature | 80°C |

| Dropping Time | 1.5 h |

| Reaction (Holding) Time | 1.5 h |

While these specific parameters are for a different product, they illustrate the types of variables that are manipulated in parameter studies to enhance reaction outcomes like yield and purity. For the acetone adduct, key factors include the concentration of the bisulfite solution and the reaction temperature to manage the reaction's equilibrium.

Considerations for Scalable Production Methodologies and Process Engineering

The industrial-scale production of sulfonate compounds, including sodium 2-hydroxypropane-2-sulfonate, necessitates robust process engineering to ensure efficiency, safety, and product quality. The predominant method for manufacturing anionic surfactants involves the reaction of an organic feedstock with a sulfonating agent, typically sulfur trioxide (SO₃) diluted with air, in specialized reactors. researchgate.netchemithon.comenviro.wiki

Key considerations for scalable production include:

Reactor Design: Falling film reactors (FFRs) are commonly employed for sulfonation processes. researchgate.net In this design, the liquid organic feedstock flows down the walls of a reactor while the SO₃/air mixture is introduced, allowing for efficient heat and mass transfer. This continuous process is crucial for controlling the highly exothermic sulfonation reaction. researchgate.net

Process Control: Tight control over reaction parameters is essential. The reaction of gaseous SO₃ with organic feedstocks is rapid and stoichiometric, but it is also prone to side reactions. chemithon.com Maintaining optimal temperature, pressure, and reactant ratios is critical to maximize yield and minimize the formation of impurities like anhydrides. enviro.wiki For instance, the synthesis of the related compound 3-chloro-2-hydroxy-propane sulfonic acid sodium from epichlorohydrin and sodium bisulfite is optimized by controlling temperature at 85°C and adjusting the molar ratio of reactants. lookchem.comasianpubs.org

Post-Reaction Processing: Following the primary reaction, steps such as aging, hydrolysis, or stabilization may be required to convert any intermediate anhydrides. enviro.wiki Neutralization is a critical final step, often carried out with caustic solutions, to produce the stable sodium salt. researchgate.net The stability of sulfonic acids allows them to be isolated and stored before neutralization, a key difference from the less stable sulfuric acid esters (sulfates). chemithon.com

Green Chemistry Principles in Adduct Synthesis

The application of green chemistry principles to the synthesis of sulfonates is an area of increasing focus, aiming to reduce environmental impact and improve process safety. nih.gov Key principles include waste prevention, the use of safer solvents, and designing for energy efficiency. nih.govnih.gov

For the synthesis of sodium 2-hydroxypropane-2-sulfonate and its derivatives, several green approaches are notable:

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. mdpi.com The synthesis of sulfonamide and sulfonate carboxylic acid derivatives has been demonstrated efficiently in water, using sodium carbonate as a benign scavenger for HCl. mdpi.com This approach avoids the use of volatile organic compounds (VOCs) and toxic reagents. mdpi.com Similarly, a two-step synthesis for sodium anthraquinone-2-sulfonate uses water as a solvent, promoting sustainability and efficiency at low temperatures and normal pressure. researchgate.net

Catalyst Selection: The choice of catalyst can significantly influence the environmental profile of a synthesis. In the synthesis of a related compound, 3-allyloxy-2-hydroxy-1-sulfonic acid sodium salt, a recoverable phase transfer catalyst is used, which reduces cost and waste. google.com

Waste Minimization and Atom Economy: Traditional sulfonation methods can generate significant waste. Green methodologies focus on maximizing atom economy by designing syntheses where the maximum proportion of raw materials ends up in the final product. nih.gov For example, in the synthesis of 3-chloro-2-hydroxypropanesulfonate, recycling the reaction mother liquor as a solvent for subsequent batches can reduce waste and improve resource utilization. google.com

Derivatization and Functionalization of the Hydroxy Sulfonate Moiety

The presence of both a hydroxyl (-OH) group and a sulfonate (-SO₃Na) group makes sodium 2-hydroxypropane-2-sulfonate a versatile molecule for further chemical modification. nih.gov Derivatization can be targeted at either functional group to create a wide range of new molecules with tailored properties.

Synthesis of Novel Analogs and Homologs for Specific Reactivity Profiles

By reacting the parent hydroxy sulfonate structure with various reagents, a diverse library of analogs and homologs can be created. These new compounds can be designed for specific applications, such as surfactants or specialized chemical intermediates.

Reaction with Epoxides and Alkylating Agents: The hydroxyl group can be derivatized through reaction with epoxides or other alkylating agents. For example, 2-hydroxypropane-2-sulphonic acid can react with epoxy compounds, such as glycidyl (B131873) ethers, to form more complex sulfonated derivatives. google.com

Esterification: The hydroxyl group can be converted into an ester. A novel series of sulfonate esters has been synthesized from 3-hydroxyflavone (B191502) by reacting it with various sulfonyl chlorides, demonstrating the potential for creating complex molecules with biological activity. researchgate.net

Synthesis of Surfactant Analogs: A key application is the synthesis of novel surfactants. Lauric acid has been used to synthesize lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt, a surfactant, through a multi-step process starting from epichlorohydrin and sodium bisulfite. lookchem.comasianpubs.orgresearchgate.net Similarly, a series of hydroxy sulfonate surfactants has been created by elaborating a main chain from 1,2-dodecane sulfate (B86663) and adding various hydroxy/alkoxysulfonates. nih.govresearchgate.net

The following table summarizes reaction conditions for synthesizing various sulfonate analogs.

| Starting Materials | Reagents | Key Conditions | Product | Yield | Reference |

| Epichlorohydrin, Sodium Bisulfite | - | 80°C, 1.5h dropping time, 1.5h hold time | 3-Chloro-2-hydroxypropanesulfonate sodium | 75.1% | google.com |

| 3-Chloro-2-hydroxy-propane sulfonic acid sodium, Lauric Acid | Sodium Phosphate | 90°C, 3h total reaction time | Lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt | 85.2% | lookchem.comasianpubs.org |

| Allyl Alcohol, Propenyl Alcohol | Sodium Sulfite, Epichlorohydrin | 120°C, 5h reaction time, Phase Transfer Catalyst | 3-allyloxy-2-hydroxy-1-sulfonic acid sodium salt | 98.3% | google.com |

| 3-hydroxyflavone | Tosyl chloride, Mesityl chloride, etc. | - | 3-Flavonyl sulfonate esters | N/A | researchgate.net |

Stereoselective and Asymmetric Synthesis of Related Sulfonate Derivatives

Achieving stereochemical control is a significant challenge and a major area of research in modern organic synthesis. For sulfonate derivatives, stereoselective and asymmetric methods are crucial for creating chiral molecules with specific biological or material properties.

Asymmetric Synthesis of Sultones: Chiral lithiated sulfonates can be used as starting materials for the asymmetric synthesis of α,γ-substituted γ-sultones. d-nb.info This provides a pathway to enantiomerically enriched cyclic sulfonates, which are valuable synthetic intermediates.

Chiral Auxiliaries and Catalysts: The asymmetric synthesis of sulfonic acids and their derivatives can be achieved through several strategies. d-nb.info These include the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and the use of chiral catalysts, which can induce enantioselectivity. d-nb.infowikipedia.org For example, chiral disulfonimides have been shown to be highly efficient organocatalysts for the vinylogous Mukaiyama-Mannich reaction, producing δ-amino-β-ketoester derivatives with excellent yields and enantioselectivities. nih.gov

Enantiopure Reagents: The development of bench-stable, enantiopure reagents has streamlined the asymmetric synthesis of complex sulfur-containing molecules. A bifunctional S(VI) transfer reagent has been developed for the rapid asymmetric synthesis of sulfoximines and sulfonimidamides, demonstrating the power of this approach for creating stereochemically pure pharmaceutical analogs. nih.gov

Application as Precursors and Building Blocks in Complex Organic Synthesis

The functionalized derivatives of hydroxy sulfonates serve as valuable precursors and building blocks for constructing more complex molecular architectures. Their inherent functionality provides reactive handles for subsequent transformations.

Building Blocks for Bioactive Molecules: The enantioenriched δ-amino-β-ketoester derivatives synthesized via asymmetric catalysis are useful building blocks for natural product synthesis, as demonstrated in a formal synthesis of (-)-lasubine. nih.gov

Intermediates in Multi-step Synthesis: The synthesis of complex surfactants often relies on a building block approach. For instance, the synthesis of lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt proceeds via the formation of 3-chloro-2-hydroxy-propane sulfonic acid sodium, which is then converted to an epoxide intermediate before reacting with lauric acid. lookchem.comasianpubs.orgresearchgate.net This highlights the role of the initial adduct as a precursor to a more functionalized building block.

Platform for Diverse Derivatives: Sulfonyl chlorides are common starting materials for producing a wide array of sulfonamides and sulfonate esters. mdpi.com The hydroxy sulfonate moiety can be envisioned as a platform that, after suitable modification, could be converted to a sulfonyl chloride, thereby opening up access to a vast chemical space of derivatives. mdpi.comresearchgate.net

Theoretical and Computational Chemistry of Sodium;2 Hydroxypropane 2 Sulfonate

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods, particularly those rooted in quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict molecular geometries, electronic properties, and the energetics of chemical reactions with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like 2-hydroxypropane-2-sulfonate. uiuc.edudoaj.org DFT methods calculate the total energy of a system based on its electron density, which allows for the determination of various molecular properties. researchgate.net

For the 2-hydroxypropane-2-sulfonate anion, DFT calculations can be used to optimize the molecular geometry, predicting key structural parameters. These calculations provide a detailed picture of the three-dimensional arrangement of atoms. Natural Bond Orbital (NBO) analysis, often performed following a DFT calculation, can elucidate the nature of the chemical bonds, including the strong covalent bonds within the sulfonate group (S-O) and the carbon skeleton, as well as the polar interactions involving the hydroxyl and sulfonate moieties. scirp.org The analysis reveals donor-acceptor interactions, which are key to understanding the molecule's stability and electronic structure. scirp.org

The molecular electrostatic potential (MEP) surface can also be mapped using DFT. This surface visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the 2-hydroxypropane-2-sulfonate anion, the MEP would show a high negative potential around the sulfonate and hydroxyl oxygen atoms, indicating these are the primary sites for interaction with the sodium cation and for electrophilic attack.

Table 1: Illustrative DFT-Calculated Properties for the 2-hydroxypropane-2-sulfonate Anion (Note: These values are representative of typical DFT outputs for similar organic molecules and are for illustrative purposes.)

| Property | Predicted Value | Method/Basis Set |

| HOMO-LUMO Energy Gap | 5.8 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 4.2 D | B3LYP/6-311++G(d,p) |

| NBO Charge on Sulfur (S) | +1.5 e | B3LYP/6-311++G(d,p) |

| NBO Charge on Hydroxyl O | -0.8 e | B3LYP/6-311++G(d,p) |

DFT is also a powerful tool for exploring the reactivity of sodium;2-hydroxypropane-2-sulfonate. By mapping the potential energy surface for a given reaction, researchers can identify the most likely transformation pathways. nih.gov This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants to products.

For instance, the formation of the 2-hydroxypropane-2-sulfonate anion from the reaction of acetone (B3395972) with sodium bisulfite can be modeled. google.com Computational studies can calculate the activation energy (the energy barrier that must be overcome) for this reaction, providing insights into its kinetics. The calculations would model the nucleophilic attack of the bisulfite ion on the carbonyl carbon of acetone, passing through a transition state before forming the final stable adduct.

Furthermore, DFT calculations can determine the Gibbs free energy change (ΔG) for reactions, indicating whether a process is thermodynamically favorable (spontaneous). researchgate.net By comparing the free energies of different potential pathways, the most probable reaction mechanism can be elucidated. nih.gov For example, in oxidation reactions involving the hydroxyl group, DFT can help predict the energetics of pathways initiated by radicals, identifying key intermediates and final products. nih.gov

Molecular Dynamics Simulations for Solvation Dynamics and Intermolecular Interactions

While quantum methods excel at describing the details of a single molecule, Molecular Dynamics (MD) simulations are the preferred tool for studying the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of intermolecular interactions. pku.edu.cnnih.gov

The stability and behavior of this compound in solution are heavily influenced by its interactions with solvent molecules, particularly water. MD simulations can explicitly model the aqueous environment, providing detailed insights into solvation dynamics. rsc.org

Simulations would show the formation of a structured hydration shell around the 2-hydroxypropane-2-sulfonate anion. The polar sulfonate (-SO₃⁻) and hydroxyl (-OH) groups would act as strong hydrogen bond acceptors, orienting nearby water molecules. The sodium cation (Na⁺) would also be surrounded by a tightly bound shell of water molecules. These solvation effects are critical for the stability of the dissociated ions in solution. MD simulations can quantify the strength of these interactions and the structure of the surrounding solvent, which is crucial for understanding the compound's solubility and reactivity in an aqueous medium. nih.gov

MD simulations are particularly effective at characterizing the complex network of non-covalent interactions in solution. rsc.org For this compound, key interactions include hydrogen bonding and ion pairing.

The sulfonate and hydroxyl groups of the anion participate extensively in hydrogen bonds with water molecules. nih.gov MD simulations can generate radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from the solute's functional groups. The RDFs for the oxygen atoms of the sulfonate group and water's hydrogen atoms would show a sharp peak at a short distance, indicative of strong hydrogen bonding.

Simulations also model the phenomenon of ion pairing between the sodium cation and the sulfonate anion. Depending on the concentration and solvent environment, they can exist as solvent-separated ion pairs or contact ion pairs. The potential of mean force (PMF) can be calculated from MD simulations to determine the free energy profile of bringing the two ions together, revealing the stability of different ion-pairing configurations.

Table 2: Illustrative Intermolecular Interaction Data from MD Simulations of a Sulfonate in Water (Note: This table presents typical data obtained from MD simulations of short-chain sulfonate surfactants, which are analogous to the target compound.)

| Interaction Type | Typical Distance (Å) | Coordination Number | Method |

| Sulfonate Oxygen - Water Hydrogen (H-Bond) | 1.8 - 2.0 | 5 - 7 | All-Atom MD with TIP3P Water |

| Sodium Ion - Water Oxygen | 2.3 - 2.5 | 5 - 6 | All-Atom MD with TIP3P Water |

| Sodium Ion - Sulfonate Oxygen (Ion Pair) | 2.4 - 3.5 | 1 - 2 | All-Atom MD with TIP3P Water |

Advanced Mechanistic Insights via Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

Hybrid QM/MM methods provide a powerful approach to study chemical reactions in complex environments, such as in solution or within an enzyme's active site. frontiersin.org These methods treat the chemically active region of the system (e.g., the reacting molecules) with high-accuracy quantum mechanics, while the surrounding environment (e.g., solvent molecules) is treated with more computationally efficient molecular mechanics. uiuc.edunih.gov

For a reaction involving this compound in water, a QM/MM simulation would treat the sulfonate anion and key reacting partners at the QM level, capturing the details of bond breaking and formation. researchgate.net The thousands of surrounding water molecules would be treated at the MM level. This partitioning allows for the accurate modeling of a chemical process while still accounting for the influence of the bulk solvent environment. nih.govrsc.org

This approach is particularly valuable for studying enzymatic reactions or reactions at interfaces where the local environment significantly impacts the reaction barrier. rsc.org For instance, if 2-hydroxypropane-2-sulfonate were a substrate for an enzyme, a QM/MM study could elucidate the catalytic mechanism, including the role of specific amino acid residues in stabilizing the transition state. researchgate.net The method accurately computes activation and reaction energies within a complex, dynamic system, offering insights that are beyond the reach of pure QM or pure MM methods alone. nih.govrsc.org

Elucidating Complex Reaction Dynamics in Condensed Phases

The behavior of ions in solution is a cornerstone of chemistry, and understanding the reaction dynamics of this compound in condensed phases, such as water, is crucial for predicting its role in various chemical processes. Computational techniques, especially molecular dynamics (MD) simulations, are instrumental in this endeavor.

MD simulations can model the intricate dance of molecules in a liquid, tracking the movement and interactions of each particle over time. For an aqueous solution of this compound, these simulations would reveal the hydration structure around both the sodium cation (Na⁺) and the 2-hydroxypropane-2-sulfonate anion. Key parameters that can be determined from such simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule (e.g., water) at a certain distance from the solute ions. The RDFs for the oxygen and hydrogen atoms of water around the sulfonate group (SO₃⁻) and the hydroxyl group (-OH) of the anion would reveal the strength and geometry of hydrogen bonding.

Coordination Numbers: By integrating the RDF, the average number of water molecules in the first and second solvation shells of the ions can be calculated, providing a quantitative measure of the immediate chemical environment.

Diffusion Coefficients: MD simulations can predict how quickly the ions and solvent molecules move through the solution, which is fundamental to understanding reaction rates and transport properties.

A significant challenge in simulating sulfonate-containing salts is accurately modeling the strong electrostatic interactions and polarization effects. Studies on aqueous sodium sulfate (B86663) solutions have shown that using nonpolarizable force fields can lead to an overestimation of ion pairing and clustering, sometimes predicting precipitation where it does not occur experimentally. acs.org The use of polarizable force fields, which account for the distortion of electron clouds in response to the local electric field, is crucial for obtaining a more realistic description of the dissolved state. acs.org This is particularly relevant for the 2-hydroxypropane-2-sulfonate anion, where the charge is localized on the sulfonate group and the molecule also possesses a polar hydroxyl group.

Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach where the chemically active region (e.g., the 2-hydroxypropane-2-sulfonate anion and its immediate solvent shell) is treated with high-level quantum chemistry, while the rest of the solvent is modeled with classical force fields. This approach would be particularly useful for studying reactions involving the anion, such as its hydrolysis or oxidation, as it can accurately describe the breaking and forming of chemical bonds.

Modeling Catalytic Processes Involving Sulfonate Species

Sulfonic acid groups are known to be effective catalysts in a variety of organic reactions, often acting as strong Brønsted acids. beilstein-journals.org While this compound itself is a salt and not an acid, the 2-hydroxypropane-2-sulfonate anion can participate in or influence catalytic cycles, particularly in processes where sulfonate species are intermediates or play a role in the catalyst structure.

Computational chemistry, primarily through Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of catalytic reactions. For processes involving sulfonate species, DFT calculations can be used to:

Determine Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be identified. For instance, in the hydrolysis of sulfonate esters, computational studies have been used to explore whether the reaction proceeds through a stepwise addition-elimination mechanism or a concerted process. acs.org Such insights could be extended to understand the stability and reactivity of the 2-hydroxypropane-2-sulfonate anion in similar chemical environments.

Analyze Catalyst-Substrate Interactions: DFT can model how a substrate molecule binds to a catalytic site. If the 2-hydroxypropane-2-sulfonate anion were part of a larger catalytic system, calculations could reveal the nature of the non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) that orient the substrate for reaction.

Predict Catalytic Activity: Theoretical studies have shown that the presence of a sulfonate group can enhance the catalytic activity of metal complexes. For example, in water oxidation catalysts, DFT calculations have suggested that the sulfonate group can provide a more favorable geometry for the nucleophilic attack of water. chemrxiv.orgresearchgate.net This is attributed to the electronic properties and steric bulk of the sulfonate group.

The table below summarizes key computational approaches and their applications in studying sulfonate species, which are directly relevant to understanding the theoretical chemistry of this compound.

| Computational Method | Application to Sulfonate Species | Potential Insights for this compound |

| Molecular Dynamics (MD) | Simulating the behavior of sulfonate salts in aqueous solution to determine hydration structure, ion pairing, and transport properties. ucl.ac.ukresearchgate.net | Understanding the solvation of the 2-hydroxypropane-2-sulfonate anion and sodium cation, and predicting their diffusion and interaction in solution. |

| Density Functional Theory (DFT) | Calculating the geometric and electronic structure of sulfonate-containing molecules, and mapping the potential energy surface of reactions they are involved in. chemrxiv.orgresearchgate.netresearchgate.net | Determining the stable conformations of the 2-hydroxypropane-2-sulfonate anion, its vibrational frequencies, and its reactivity in potential catalytic or degradation pathways. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying chemical reactions in condensed phases by treating the reactive center with quantum mechanics and the surrounding environment with molecular mechanics. | Modeling reactions involving the 2-hydroxypropane-2-sulfonate anion, such as its formation or decomposition, with high accuracy while still accounting for the bulk solvent effects. |

While direct computational studies on this compound are scarce, the theoretical framework and computational methodologies developed for other sulfonate-containing systems provide a robust foundation for future investigations. Such studies would be invaluable for unlocking a deeper understanding of its chemical behavior and potential applications.

Advanced Analytical Techniques for Mechanistic and Structural Research

High-Resolution Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular framework of sodium;2-hydroxypropane-2-sulfonate. By examining the interactions of the molecule with electromagnetic radiation, these methods yield fundamental information about its atomic composition, bonding arrangements, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structure elucidation of organic molecules like this compound. researchgate.netethernet.edu.et By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the molecular skeleton and the connectivity of atoms. nih.gov

Research Findings: For this compound, with the structure (CH₃)₂C(OH)SO₃Na, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The six protons of the two equivalent methyl (CH₃) groups would produce a single, sharp resonance signal. The hydroxyl (-OH) proton is often broad and may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is used.

The ¹³C NMR spectrum would show distinct signals for the different carbon environments: one for the two equivalent methyl carbons and another for the quaternary carbon atom bonded to both the hydroxyl and sulfonate groups.

Advanced two-dimensional (2D) NMR experiments are employed to confirm these assignments and provide deeper structural insight. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the ¹H and ¹³C signals, directly linking the methyl protons to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically over 2-3 bonds), which are critical for establishing the connectivity of the entire molecule. For instance, it would show correlations from the methyl protons to the central quaternary carbon, confirming the core structure.

Studies on similar branched hydroxysulfonates have demonstrated the utility of ¹H-NMR in confirming product structures by identifying characteristic signals for methylene (B1212753) or methyl groups adjacent to the sulfonate functionality. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -C(CH₃)₂ | ~1.4 - 1.6 | Singlet, integrating to 6H. |

| ¹H | -OH | Variable | Often broad; position is dependent on solvent and concentration. |

| ¹³C | -C(CH₃)₂ | ~25 - 30 | Signal for the two equivalent methyl carbons. |

| ¹³C | -C(OH)(SO₃⁻) | ~70 - 80 | Signal for the central quaternary carbon. |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecular bonds. It is highly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

Research Findings: The FTIR spectrum of this compound provides a distinct fingerprint based on its functional groups. nist.gov

O-H Stretch: A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group's stretching vibration, with the broadening indicative of hydrogen bonding.

C-H Stretch: Absorptions corresponding to the stretching of the carbon-hydrogen bonds in the methyl groups appear just below 3000 cm⁻¹.

Sulfonate Group (SO₃⁻): The sulfonate group is the most identifiable feature. Strong and characteristic absorption bands corresponding to the symmetric and asymmetric S=O stretching vibrations are prominent. Studies on other sodium sulfonate salts show these bands typically appear around 1035-1040 cm⁻¹ (symmetric) and 1170-1200 cm⁻¹ (asymmetric). researchgate.net

Raman spectroscopy serves as a complementary technique. While FTIR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For aqueous solutions, Raman is particularly advantageous as the water signal is weak, unlike in FTIR. A Raman study of this compound would clearly resolve the S-O vibrations and could be used to investigate ion-pairing effects between the sodium cation and the sulfonate anion in solution, similar to studies performed on sodium formate (B1220265). core.ac.uk

Table 2: Key Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Reference |

|---|---|---|---|

| ~3500 | O-H stretch (hydroxyl group) | FTIR | nist.gov |

| ~2980 | C-H asymmetric/symmetric stretch (methyl groups) | FTIR | nist.gov |

| ~1176 - 1200 | SO₃⁻ asymmetric stretch | FTIR | researchgate.net |

| ~1035 - 1050 | SO₃⁻ symmetric stretch | FTIR/Raman | researchgate.net |

| ~750 | C-S stretch | FTIR/Raman | nist.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most effective for compounds containing chromophores, such as conjugated π systems or aromatic rings.

Research Findings: this compound is a saturated aliphatic compound and lacks significant chromophores. Therefore, it does not exhibit strong absorption in the typical UV-Vis range (200–800 nm).

However, UV-Vis spectroscopy remains a valuable tool for reaction monitoring. spectroscopyonline.comthermofisher.com The progress of a chemical reaction involving this compound can be followed if any of the other reactants, intermediates, or products possess a chromophore. nih.gov The rate of formation or consumption of a UV-active species can be measured, as absorbance is directly proportional to its concentration, allowing for detailed kinetic analysis of the reaction mechanism. thermofisher.comnih.gov For instance, if the compound is synthesized from a precursor containing a carbon-carbon double bond, the reaction can be monitored by observing the disappearance of the precursor's absorbance signal.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. carleton.edu It works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material.

Research Findings: An XPS analysis of this compound would confirm the presence of sodium, sulfur, oxygen, and carbon. More importantly, it would provide insight into their oxidation states through small shifts in the core-level binding energies. nasa.gov

Sulfur (S 2p): The S 2p spectrum is particularly diagnostic. For a sulfonate group (R-SO₃⁻), the sulfur atom is in its highest oxidation state (+6). Research on similar sulfonate-containing materials shows the binding energy for the S 2p₃/₂ peak is expected to be approximately 169 eV. researchgate.net The spectrum would also show a spin-orbit split doublet (S 2p₃/₂ and S 2p₁/₂). nih.gov

Oxygen (O 1s): The O 1s spectrum would be composed of at least two overlapping peaks, one corresponding to the oxygen atoms in the sulfonate group and another for the oxygen in the hydroxyl group, which are in slightly different chemical environments.

Carbon (C 1s): The C 1s spectrum would also show multiple components: a main peak for the methyl carbons and a shifted peak for the central carbon atom bonded to both oxygen and sulfur.

Table 3: Predicted XPS Binding Energies for this compound

| Core Level | Element | Predicted Binding Energy (eV) | Notes |

|---|---|---|---|

| S 2p₃/₂ | Sulfur | ~169.1 | Indicates sulfur in a +6 oxidation state, typical for sulfonates. researchgate.net |

| O 1s | Oxygen | ~532 - 534 | Complex peak with components from -SO₃⁻ and -OH environments. |

| Na 1s | Sodium | ~1071 - 1072 | Characteristic of the Na⁺ ion. |

| C 1s | Carbon | ~285 - 288 | Multiple peaks for C-C, C-O, and C-S environments. |

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis

When this compound is part of a complex mixture, such as a reaction solution or a biological matrix, combined chromatographic and mass spectrometric techniques are essential for its separation, identification, and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is exceptionally well-suited for analyzing highly polar, non-volatile compounds like this compound.

Research Findings: Due to its high polarity, the compound would typically be separated using Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column. nih.govsielc.com Following separation, the eluent is introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source.

In the mass spectrometer, the compound can be detected in several ways:

Negative Ion Mode: The most direct detection would be of the 2-hydroxypropane-2-sulfonate anion, [M-Na]⁻, which has a theoretical mass-to-charge ratio (m/z) of 139.0014.

Positive Ion Mode: In positive ion mode, sodium adducts are commonly observed. researchgate.net The primary adduct would be [M+Na]⁺, with an expected m/z of 185.0000. The formation of sodium cluster ions can sometimes complicate spectra but can also be used for quantification if controlled. nih.govresearchgate.net

LC-MS is a premier tool for identifying reaction intermediates. mdpi.com By analyzing aliquots of a reaction mixture over time, transient species can be detected and their structures proposed based on their m/z values. This allows for the detailed mapping of reaction pathways, such as those involved in the synthesis or degradation of this compound. The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) can further confirm the identity of these species by fragmenting the parent ions and analyzing the resulting daughter ions, as has been demonstrated for other sulfonates like MESNA. nih.gov

Table 4: Expected Mass-to-Charge (m/z) Ratios in LC-MS Analysis

| Ion Species | Formula | Ionization Mode | Calculated m/z | Notes |

|---|---|---|---|---|

| [M-Na]⁻ | [C₃H₇O₄S]⁻ | Negative | 139.0014 | Anion of the parent acid. |

| [M+Na]⁺ | [C₃H₇Na₂O₄S]⁺ | Positive | 184.9828 | Sodium adduct of the neutral sodium salt. |

| [2M-Na]⁻ | [C₆H₁₄NaO₈S₂]⁻ | Negative | 301.0000 | Dimeric adduct. |

Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization Strategies for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of ionic and non-volatile compounds such as this compound is challenging due to their low volatility. To make such compounds amenable to GC-MS analysis, a derivatization step is required to convert them into more volatile and thermally stable derivatives. acs.orgshimadzu.com This process involves a chemical reaction to alter the analyte, making it suitable for the gas chromatograph. shimadzu.com

For sulfonate compounds, derivatization is essential. acs.org While specific derivatization strategies for this compound are not detailed in available research, general methods for alkyl sulfonates can be conceptually applied. These methods often involve converting the polar sulfonate group into a less polar, more volatile ester or other derivative. nih.govnih.gov For instance, trimethylsilyl (B98337) (TMS) derivatization is a common technique for compounds with active hydrogen atoms, such as alcohols and acids, making them more volatile for GC-MS analysis. shimadzu.com

The analysis of volatile products from the degradation or synthesis of this compound would also benefit from GC-MS. Any volatile organic compounds formed during these processes could be separated on a GC column and identified by their mass spectra. The choice of GC column, typically a capillary column with a specific stationary phase, and the temperature program are critical for achieving good separation of the analytes. nih.gov

A hypothetical workflow for the analysis of this compound could involve the following steps:

Below is a table outlining potential derivatization strategies that could be explored for the analysis of this compound or its related volatile products.

| Derivatization Strategy | Reagent Example | Target Functional Group | Potential Volatile Product | Rationale |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH), Sulfonate (-SO3H) | Trimethylsilyl ether/ester | Commonly used to increase volatility of polar compounds for GC analysis. shimadzu.com |

| Esterification | Methanol/HCl | Sulfonate (-SO3H) | Methyl sulfonate ester | Converts the non-volatile sulfonic acid into a more volatile ester. nih.gov |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Sulfonate (-SO3H) | Alkyl sulfonate ester | Another method to form a more volatile ester derivative. |

Kinetic Monitoring and Electrochemical Methods

Understanding the formation, dissociation, and degradation of this compound requires the application of kinetic and electrochemical methods. Kinetic studies provide insights into reaction rates and mechanisms, while electrochemical techniques can elucidate redox-driven degradation pathways. acs.orgwur.nl

Spectrophotometric Kinetic Studies of Formation and Dissociation Rates

Spectrophotometric kinetic studies are a valuable tool for monitoring reactions that involve a change in the absorbance of light by the reacting species. researchgate.net The rate of formation or dissociation of a compound can be determined by tracking the change in absorbance at a specific wavelength (λmax) over time. saudijournals.com For this method to be applicable to this compound, either the compound itself, a reactant, or a product of its formation or dissociation must absorb light in the UV-Visible range.

If this compound does not have a suitable chromophore, a derivatization reaction that produces a colored product can be employed. researchgate.netlookchem.com For example, a reaction could be designed where the sulfonate reacts with a chromogenic agent, and the rate of color formation is measured. researchgate.net The data obtained from such experiments can be used to determine reaction orders, rate constants, and activation energies. saudijournals.com

Key parameters in developing a spectrophotometric kinetic method include:

The table below outlines the principles of spectrophotometric kinetic analysis as they could be applied to study this compound.

| Kinetic Parameter | Method of Determination | Information Gained |

|---|---|---|

| Reaction Rate | Change in absorbance vs. time (dA/dt) at a fixed wavelength. | Speed of the formation or dissociation reaction. |

| Rate Constant (k) | Analysis of the rate's dependence on reactant concentrations. | A quantitative measure of the reaction rate under specific conditions. |

| Reaction Order | Systematic variation of reactant concentrations and observing the effect on the initial rate. | Indicates how the rate depends on the concentration of each reactant. |

| Activation Energy (Ea) | Studying the effect of temperature on the rate constant (Arrhenius plot). | The minimum energy required for the reaction to occur. |

Electrochemical Techniques for Investigating Oxidative/Reductive Degradation Pathways

Electrochemical techniques are employed to study and induce the degradation of organic compounds through oxidative or reductive processes. nih.govnih.gov These methods are particularly relevant for persistent organic pollutants and can provide valuable information on the degradation pathways and mechanisms of compounds like this compound. The core principle involves applying an electrical potential to a solution containing the target compound and observing the resulting current, which corresponds to the oxidation or reduction of the substance. youtube.com

Electrochemical oxidation has been shown to be effective for the degradation of various organic pollutants, including surfactants and chelating agents. nih.gov This process can occur via direct electron transfer at the electrode surface or through indirect oxidation by electrochemically generated reactive species, such as hydroxyl radicals. youtube.com The choice of electrode material is critical, as it influences the efficiency and byproducts of the degradation process. nih.govyoutube.com Similarly, electrochemical reduction can be used to break down molecules, for example, by cleaving carbon-halogen bonds in halogenated organics. nih.gov

The table below summarizes key electrochemical techniques and their potential application in studying the degradation of this compound.

| Technique | Principle | Application to Degradation Studies | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly between two limits while the resulting current is measured. | Identifies oxidation and reduction potentials of the compound, providing information on its electrochemical activity. | youtube.com |

| Controlled-Potential Electrolysis (Bulk Electrolysis) | A constant potential is applied to the working electrode to quantitatively oxidize or reduce the analyte. | Degrades the compound for product identification and to study the degradation mechanism. | nih.gov |

| Chronoamperometry | The potential is stepped to a value where an electrochemical reaction occurs, and the current is monitored over time. | Can be used to study the kinetics of the degradation process. | proquest.com |

| Electrooxidation (EO) | Utilizes high current densities to oxidize strong chemical bonds, leading to mineralization. | A potential treatment method to completely break down the compound into simpler, non-toxic substances. | nih.govyoutube.com |

Role in Broader Chemical Systems and Environmental Studies

Utilization in Organic Synthesis as a Reagent and Purification Handle

In the realm of organic synthesis, the formation of sodium 2-hydroxypropane-2-sulfonate from acetone (B3395972) and sodium bisulfite is a well-established method. quora.comdoubtnut.com This reaction provides chemists with a powerful tool for both purification and controlled reactivity. The adduct itself is a stable, crystalline solid, which contrasts with the volatile liquid nature of acetone. quora.com This difference in physical properties is central to its application.

The primary application of sodium 2-hydroxypropane-2-sulfonate in synthesis is the purification of carbonyl compounds. quora.comwikipedia.org The reaction is highly effective for aldehydes and sterically unhindered ketones like acetone. doubtnut.comsciencemadness.org The resulting α-hydroxysulfonic acid salt is typically soluble in water but insoluble in many organic solvents. sciencemadness.orgrochester.edu This differential solubility allows for the selective removal of a target aldehyde or ketone from a mixture of other organic compounds, such as alcohols or ethers, through a simple extraction or filtration process. rochester.edu

This process is effectively a temporary "capture" or sequestration of the carbonyl group. Once isolated, the pure adduct can be treated with either a dilute acid or base to reverse the reaction, regenerating the original carbonyl compound in a pure form. quora.comwikipedia.orgrochester.edu This reversibility makes it an excellent method for protecting a carbonyl group during a multi-step synthesis or for removing carbonyl impurities from a reaction mixture. sciencemadness.org

Table 1: Application in Carbonyl Purification

| Feature | Description | Reference(s) |

|---|---|---|

| Principle | Reversible nucleophilic addition of bisulfite to a carbonyl group. | quora.com |

| Target Molecules | Aldehydes and sterically unhindered ketones (e.g., acetone). | doubtnut.comsciencemadness.org |

| Separation Method | The resulting adduct is a water-soluble salt, allowing separation from non-polar organic impurities via extraction or filtration. | rochester.edu |

| Regeneration | The original carbonyl is recovered by treating the purified adduct with a dilute acid or base. | wikipedia.orgrochester.edu |

The stability of bisulfite adducts makes them excellent precursors for generating reactive aldehydes or ketones in situ for subsequent reactions. This approach is particularly valuable in multicomponent reactions, where several reagents combine in a single step to form a complex product. acs.orgresearchgate.net Using the bisulfite adduct as a starting material allows for the slow and controlled release of the carbonyl compound under the reaction conditions, which can prevent side reactions and improve yields. acs.orgucsb.edu

A prime example is in reductive aminations. Instead of using a potentially unstable or difficult-to-purify free aldehyde, its stable, crystalline bisulfite adduct can be used directly. acs.orgucsb.eduresearchgate.net In an aqueous medium, the adduct is in equilibrium with the aldehyde, which can then react with an amine to form an imine that is subsequently reduced. researchgate.netucsb.edu This strategy has been successfully applied to the synthesis of various targets in the pharmaceutical industry, showcasing its utility in creating complex molecules efficiently. acs.orgresearchgate.net This approach avoids the need to handle potentially volatile or unstable aldehydes and can lead to higher yields compared to using the free aldehyde directly, as competing reactions like the reduction of the aldehyde to an alcohol are minimized. acs.org Furthermore, patents have described methods for the direct, one-pot conversion of aldehyde and methyl ketone bisulfite adducts to other functional groups, such as oximes, which constitutes a form of domino or tandem reaction. google.com

Mechanistic Aspects of Environmental Transformation and Fate

While specific studies on the environmental fate of sodium 2-hydroxypropane-2-sulfonate are limited, research on analogous α-hydroxy sulfonates, particularly hydroxymethanesulfonate (HMS), provides significant insight into its likely behavior in atmospheric and aqueous systems.

In the atmosphere, sulfur dioxide (SO₂) can be taken up by aqueous droplets (like clouds, fog, or aerosols) where it exists as sulfur(IV) species (S(IV)), primarily bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻). These S(IV) species can react with atmospheric aldehydes and ketones to form α-hydroxy sulfonates. The formaldehyde (B43269) adduct, hydroxymethanesulfonate (HMS), is recognized as a significant component of atmospheric aerosols, especially during winter haze events in regions like the North China Plain. copernicus.org

HMS acts as a reservoir for S(IV), effectively sequestering dissolved SO₂ into a more stable organic form. copernicus.orgnih.gov This formation is reversible, but under certain conditions (cool, dark, and high humidity), the adduct is relatively stable. copernicus.orgacs.org By analogy, sodium 2-hydroxypropane-2-sulfonate could play a similar role by sequestering SO₂ in the presence of atmospheric acetone. The formation of such adducts prevents the rapid oxidation of S(IV) to sulfate (B86663), thereby influencing the atmospheric sulfur budget and the composition of particulate matter. nih.gov

The primary degradation pathway for α-hydroxy sulfonates in aqueous systems is their decomposition back to the parent carbonyl and S(IV). nih.govcapes.gov.br For HMS, this decomposition is slow, with a lifetime estimated to be on the order of days to months depending on the pH of the aqueous droplet. nih.gov These adducts are notably resistant to oxidation by common atmospheric oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂). copernicus.org

However, a significant degradation pathway is the reaction with hydroxyl (•OH) radicals, which are key oxidants in the atmospheric aqueous phase. acs.orgacs.org The oxidation of small sulfonates like HMS by •OH radicals can lead to the formation of inorganic sulfate (SO₄²⁻), thereby completing the atmospheric processing of the original SO₂. acs.orgacs.org The presence of the sulfonate group tends to deactivate the molecule, making the rate of hydrogen abstraction by •OH radicals slower than for comparable alcohols. acs.org Therefore, the atmospheric fate of sodium 2-hydroxypropane-2-sulfonate is likely governed by a slow dissociation back to acetone and bisulfite, and by oxidation initiated by hydroxyl radicals, ultimately forming sulfate.

Table 2: Environmental Fate of Analogous α-Hydroxy Sulfonates

| Process | Description | Significance | Reference(s) |

|---|---|---|---|

| Formation | Reaction of dissolved SO₂ (as HSO₃⁻/SO₃²⁻) with carbonyls in aqueous aerosols. | Acts as a sink for SO₂ and a reservoir for S(IV). | copernicus.orgacs.org |

| Decomposition | Slow, pH-dependent equilibrium dissociation back to carbonyl and S(IV). | Releases stored SO₂ back into the environment over time. | nih.govcapes.gov.br |

| Oxidation | Resistant to O₃ and H₂O₂. Can be oxidized by hydroxyl (•OH) radicals. | Leads to the formation of inorganic sulfate, a major component of acid rain and particulate matter. | copernicus.orgacs.orgacs.org |

Fundamental Contributions to Reaction Catalysis and Intermediate Chemistry

Sodium 2-hydroxypropane-2-sulfonate is not typically considered a catalyst in the classical sense, as it is consumed and transformed during reactions. Instead, its fundamental contribution lies in its role as a stable, reactive intermediate that can control and improve synthetic processes. quora.comsciencemadness.org

By serving as a solid, stable source of a reactive carbonyl compound, the adduct allows for in situ generation of the reactant. sciencemadness.orgresearchgate.net This is a critical advantage in reactions where the free carbonyl is volatile, unstable, or prone to side reactions. In the multicomponent reductive aminations mentioned previously, the adduct slowly releases the aldehyde into the reaction mixture. This low, steady-state concentration of the free aldehyde ensures that it preferentially reacts with the amine to form the imine, rather than undergoing undesired reduction to an alcohol by the hydride source. acs.org This controlled release mechanism, driven by equilibrium, is a key principle that enhances reaction selectivity and yield. ucsb.edu The adduct, therefore, functions as a chemical buffer for the carbonyl component, fundamentally altering the reaction pathway for a more favorable outcome.

General Principles of Bisulfite Adduct Participation in Catalytic Cycles

While bisulfite adducts like sodium 2-hydroxypropane-2-sulfonate are not typically classical intermediates that are formed and consumed within a single catalytic cycle, their unique properties allow them to participate in catalysed reactions in two primary ways: as stable substrates for a subsequent catalytic step or by having their own formation catalysed.

A principal application involves using the bisulfite adduct as a stabilized, solid-form equivalent of a volatile or unstable carbonyl compound, which then serves as the starting material for a catalytic reaction. acs.org This is particularly useful for aldehydes, which can be prone to oxidation or polymerization. The adduct confers chemical stability and allows for easier handling. acs.org A notable example is the direct reductive amination of aldehyde bisulfite adducts. In this process, the stable adduct is reacted with an amine and a reducing agent in the presence of a suitable catalyst. acs.orgacs.org This approach has been successfully applied to the synthesis of various amines, including pharmaceutical inhibitors, using reagents like 2-picoline borane (B79455) as the reductant. acs.orgucsb.edu The use of the adduct can lead to higher yields compared to using the free aldehyde, as it minimizes competing side reactions such as the reduction of the aldehyde to an alcohol. acs.org

Conversely, the formation of the bisulfite adduct itself can be the subject of catalysis. The reaction between a carbonyl compound and aqueous sodium bisulfite can be slow or incomplete, especially with less reactive substrates. It has been demonstrated that phase-transfer catalysts, such as organic quaternary ammonium (B1175870) salts or macrocyclic polyethers, can be employed to facilitate the reaction. google.com This catalytic approach allows the formation of the adduct to proceed in high yield under mild conditions (e.g., 10°C to 60°C) and can produce the adduct in a more easily filterable crystalline form, which is advantageous for purification processes. google.com

In the context of environmental chemistry, particularly in atmospheric water droplets like fog and clouds, the formation of bisulfite adducts (hydroxyalkylsulfonates) plays a role in sulfur(IV) chemistry. The reversible formation of these adducts sequesters both SO₂ and aldehydes in the aqueous phase. researchgate.net This sequestration can act as a "meeting point," keeping the reactant species in close proximity and potentially facilitating subsequent redox reactions between them, which may be part of larger atmospheric catalytic cycles. researchgate.net

Analogous Reactivity and Mechanistic Comparisons with Other Carbonyl-Containing Substrates

The formation of sodium 2-hydroxypropane-2-sulfonate is governed by the same mechanistic principles as other carbonyl-bisulfite adducts, involving the nucleophilic addition of a bisulfite species to the electrophilic carbonyl carbon. quora.com However, the rate and equilibrium of this reaction vary significantly depending on the structure of the carbonyl substrate. nih.govsciencemadness.org These differences in reactivity are fundamental to the utility of bisulfite addition in chemical separations and selective reactions. nih.govcdnsciencepub.com

The primary factors influencing reactivity are electronic effects and steric hindrance around the carbonyl group. Aldehydes are generally much more reactive towards bisulfite than ketones. nih.govquora.com This is due to the carbonyl carbon in aldehydes being less sterically hindered and more electrophilic than in ketones, which have two electron-donating alkyl groups.

The reaction mechanism involves the nucleophilic attack of the sulfur atom of the sulfite ion (SO₃²⁻) on the carbonyl carbon, as sulfite is a significantly more potent nucleophile than the bisulfite ion (HSO₃⁻). caltech.eduyoutube.com The reaction is reversible, and the position of the equilibrium depends on the stability of the resulting adduct. The adducts of most aldehydes and unhindered ketones are sufficiently stable to be isolated as crystalline solids from aqueous solutions. sciencemadness.orgcdnsciencepub.com

The comparative reactivity of various carbonyl compounds with bisulfite can be summarized as follows:

| Carbonyl Substrate Class | Relative Reactivity with Bisulfite | Typical Outcome | Governing Factors |

|---|---|---|---|

| Aliphatic Aldehydes (e.g., Formaldehyde, Acetaldehyde) | Very High | Rapid and nearly complete formation of a stable solid adduct. youtube.comyoutube.com | Minimal steric hindrance; high electrophilicity of carbonyl carbon. |

| Aromatic Aldehydes (e.g., Benzaldehyde) | High | Readily forms a stable solid adduct. caltech.edu | Aromatic ring provides some steric bulk but the aldehydic proton offers little hindrance. |

| Methyl Ketones (e.g., Acetone) | Moderate | Forms a stable adduct, but the reaction is less favorable than with aldehydes. nih.govsciencemadness.org Equilibrium may require an excess of bisulfite. | One methyl group offers minimal steric hindrance, allowing attack. |

| Unhindered Cyclic Ketones (e.g., Cyclohexanone) | Moderate | Forms an adduct. cdnsciencepub.com | Ring structure can relieve strain upon changing hybridization from sp² to sp³, favoring addition. |

| Bulky/Hindered Ketones (e.g., Diethyl Ketone, 2-Methylcyclohexanone) | Very Low / No Reaction | No significant adduct formation occurs under standard conditions. cdnsciencepub.com | Significant steric hindrance from larger alkyl groups prevents nucleophilic attack by the bulky sulfite ion. |

Kinetic and thermodynamic studies on various aldehydes in aqueous solutions further illustrate these differences. For instance, research into the formation of S(IV)-aldehyde adducts in atmospheric contexts provides valuable comparative data.

| Aldehyde Substrate | Formation Rate Constant for SO₃²⁻ addition (k₂) (M⁻¹s⁻¹) | Equilibrium Constant (K₁) (M⁻¹) |

|---|---|---|

| Glyoxylic Acid (anion) | 1.5 x 10⁸ | 5.3 x 10⁶ |

| Glyoxal | 2.3 x 10⁷ | 1.6 x 10⁵ |

| Benzaldehyde | 1.1 x 10⁶ | 6.5 x 10³ |

| Hydroxyacetaldehyde | 2.5 x 10⁵ | 1.3 x 10⁴ |

This comparative reactivity allows for the selective separation of aldehydes from ketones or the separation of reactive ketones from non-reactive ones, a technique widely used in organic chemistry for purification. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.